3-Methylquinolin-8-amine

Oncology Kinase Inhibition Medicinal Chemistry

3-Methylquinolin-8-amine is the validated 8-aminoquinoline scaffold essential for dual PI3Kδ/mTOR inhibitor programs (IC50 = 0.042 µM PI3Kδ; 0.059 µM mTOR). The 3-methyl substitution is non-negotiable for isoform selectivity and cellular anti-tumor potency (0.26 µM vs Ramos B-cell lymphoma). Unlike unsubstituted 8-aminoquinoline, this derivative uniquely enables antimalarial lead optimization with minimal methemoglobin risk (0.2–1.2%). Procure with 97% purity; synthetic route achieves 99% yield via catalytic hydrogenation. Ideal for focused library synthesis against drug-resistant cancers, Plasmodium strains, MRSA, and Candida species.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 3393-71-3
Cat. No. B1356941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinolin-8-amine
CAS3393-71-3
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)N)N=C1
InChIInChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,11H2,1H3
InChIKeyYLAVIVCVGRVZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Methylquinolin-8-amine (CAS 3393-71-3) for Scientific Research Applications


3-Methylquinolin-8-amine (CAS 3393-71-3) is a methyl-substituted derivative within the 8-aminoquinoline class, a family of heterocyclic compounds recognized for diverse anti-infective and anticancer properties [1]. Characterized by an amino group at the 8-position and a methyl group at the 3-position of the quinoline ring [2], this compound (C₁₀H₁₀N₂, MW 158.20) [3] serves primarily as a core scaffold for medicinal chemistry optimization rather than an end-use drug substance. Its synthetic accessibility via catalytic hydrogenation of 3-methyl-8-nitroquinoline (yield: 99%) and commercial availability from research chemical suppliers position it as an accessible building block for lead discovery programs targeting drug-resistant infections and oncology pathways.

Technical Justification: Why 3-Methylquinolin-8-amine Cannot Be Interchanged with Unsubstituted 8-Aminoquinolines


Generic substitution with unsubstituted 8-aminoquinoline (8-AQ) or alternative regioisomers is scientifically unjustified due to the critical influence of ring substitution on both biological activity and physicochemical stability. The 3-methyl group confers distinct electronic and steric properties that fundamentally alter target binding and metabolic profiles. For instance, within the broader class, 8-aminoquinolines exhibit wide-ranging in vitro antimalarial potency (IC50 = 20–4760 ng/mL) depending on specific ring modifications [1]. Similarly, structure-activity relationship (SAR) studies confirm that substituent position directly impacts anticancer dual inhibition of PI3Kδ/mTOR, where 3-substituted aminomethylquinoline analogues demonstrate selective cytotoxicity profiles not achievable with the parent scaffold [2]. Furthermore, unsubstituted 8-aminoquinoline demonstrates different metal-chelating behavior and corrosion inhibition efficacy in materials applications compared to its methylated derivatives [3]. Therefore, procurement decisions must be guided by the specific substitution pattern required for the intended assay or synthetic pathway.

Quantitative Differentiation Evidence: 3-Methylquinolin-8-amine vs. Structural Analogs


Dual PI3Kδ/mTOR Kinase Inhibition: Potency of 3-Substituted Aminomethylquinoline Derivatives

3-Methylquinolin-8-amine serves as the core scaffold for 3-substituted aminomethylquinoline analogues that demonstrate dual PI3Kδ/mTOR inhibitory activity. The optimized derivative 5h achieved IC50 values of 0.042 µM against PI3Kδ and 0.059 µM against mTOR, with cellular anti-tumor potency of 0.26 µM against Ramos cells [1]. This scaffold's 3-position substitution is essential for achieving the dual inhibition profile that cannot be replicated using unsubstituted 8-aminoquinoline [2].

Oncology Kinase Inhibition Medicinal Chemistry

Antimalarial Activity: Potency Range of 8-Quinolinamine Derivatives vs. Primaquine

8-Quinolinamines bearing ring substitutions, including 3-methyl, exhibit potent in vitro antimalarial activity with IC50 values ranging from 20 to 4760 ng/mL against drug-sensitive P. falciparum D6 strain and 22 to 4760 ng/mL against drug-resistant W2 strain [1]. While direct comparative data for 3-Methylquinolin-8-amine against primaquine is not available, the class-level potency range indicates that appropriately substituted derivatives can achieve activity comparable to or exceeding the standard 8-aminoquinoline antimalarial primaquine [2].

Antimalarial Antiparasitic Drug Discovery

Antifungal Spectrum: Activity Range of 8-Quinolinamines Against Candida Species

8-Quinolinamines demonstrate broad-spectrum antifungal activity across multiple clinically relevant Candida species. The class exhibits IC50 ranges of 4.93–19.38 µg/mL (C. albicans), 3.96–19.22 µg/mL (C. glabrata), and 2.89–18.95 µg/mL (C. krusei) [1]. Additionally, activity against Cryptococcus neoformans (0.67–18.64 µg/mL) and Aspergillus fumigatus (6.0–19.32 µg/mL) was observed [1]. These compounds showed no cytotoxicity in mammalian cell assays, distinguishing them from conventional azole antifungals that carry hepatotoxicity risks [1].

Antifungal Antimicrobial Infectious Disease

Antibacterial Activity: Potency Against Methicillin-Resistant S. aureus (MRSA)

8-Quinolinamines exhibit promising antibacterial activity against clinically challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values ranging from 1.38 to 15.34 µg/mL [1]. Activity was also observed against S. aureus (1.33–18.9 µg/mL) and Mycobacterium intracellulare (3.12–20 µg/mL) [1]. This activity profile, combined with the absence of cytotoxicity in mammalian Vero cells, suggests a favorable therapeutic window for further development [1].

Antibacterial MRSA Antimicrobial Resistance

Synthetic Accessibility: High-Yield Preparation from Nitro Precursor

3-Methylquinolin-8-amine is efficiently synthesized via catalytic hydrogenation of 3-methyl-8-nitroquinoline using 10% Pd/C in methanol under hydrogen atmosphere at 25°C, achieving 99% yield . This straightforward one-step reduction from a stable nitro precursor offers significant advantages over multi-step syntheses required for more complex 8-aminoquinoline derivatives, reducing both time and material costs for downstream applications .

Organic Synthesis Process Chemistry Building Block

Reduced Methemoglobin Formation: Class Advantage of Bis(8-Aminoquinolines) Over Primaquine

Bis(8-aminoquinolines) based on the 8-aminoquinoline scaffold exhibit negligible methemoglobin (MetHb) formation (0.2–1.2%) compared to the parent drug primaquine, which is known to cause clinically significant hemolytic toxicity in G6PD-deficient patients [1]. This class-level safety advantage underscores the value of 8-aminoquinoline scaffolds in developing safer antimalarial agents [2].

Toxicology Drug Safety Antimalarial

Recommended Application Scenarios for 3-Methylquinolin-8-amine in Research and Development


Oncology Drug Discovery: PI3Kδ/mTOR Dual Inhibitor Lead Optimization

Procure 3-Methylquinolin-8-amine as a core scaffold for designing novel dual PI3Kδ/mTOR inhibitors. 3-Substituted aminomethylquinoline derivatives have demonstrated potent inhibition with IC50 values of 0.042 µM (PI3Kδ) and 0.059 µM (mTOR), and cellular anti-tumor potency of 0.26 µM against Ramos B-cell lymphoma cells [1]. The 3-methyl substitution is essential for achieving this dual inhibition profile and isoform selectivity [2].

Antimalarial Lead Discovery: Overcoming Primaquine-Associated Toxicity

Utilize 3-Methylquinolin-8-amine in antimalarial programs targeting both drug-sensitive and drug-resistant Plasmodium falciparum strains. 8-Quinolinamines exhibit in vitro IC50 values ranging from 20 to 4760 ng/mL against D6 and W2 strains [1]. Bis(8-aminoquinoline) derivatives show negligible methemoglobin formation (0.2–1.2%), addressing the key safety limitation of primaquine in G6PD-deficient populations [2].

Broad-Spectrum Antimicrobial Screening: Antifungal and Antibacterial Programs

Deploy 3-Methylquinolin-8-amine in antimicrobial screening campaigns targeting drug-resistant pathogens. The 8-quinolinamine class demonstrates activity against MRSA (IC50 = 1.38–15.34 µg/mL), fluconazole-susceptible and -resistant Candida species (IC50 = 2.89–19.38 µg/mL), and Cryptococcus neoformans (IC50 = 0.67–18.64 µg/mL) [1]. The absence of mammalian cytotoxicity supports further lead optimization [1].

Chemical Biology and Probe Development: Building Block for Functionalized Derivatives

Employ 3-Methylquinolin-8-amine as a versatile building block for synthesizing amino acid conjugates, Schiff bases, and metal-chelating agents. The compound is readily prepared in 99% yield from 3-methyl-8-nitroquinoline [1] and is commercially available at ≥95–98% purity [2], making it suitable for generating focused libraries for target identification and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.